1-(tert-butyl)-3-methyl-1H-indazole
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Overview
Description
1-(tert-butyl)-3-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a tert-butyl group at the first position and a methyl group at the third position. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitrobenzylamine with tert-butyl isocyanide, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce nitro or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
1-(tert-butyl)-3-methyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(tert-butyl)-3-methylbenzene: Similar in structure but lacks the indazole core.
1-(tert-butyl)-3-methyl-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
1-(tert-butyl)-3-methyl-1H-benzimidazole: Features a benzimidazole ring, differing in the nitrogen placement within the ring.
Uniqueness: 1-(tert-butyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(tert-butyl)-3-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Indazole Derivatives
Indazole derivatives have been recognized for their potential in drug development, particularly in oncology and pain management. The structural versatility of indazoles allows for modifications that can enhance their biological activity and selectivity towards specific targets.
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit notable anticancer activities. A study synthesized various indazole derivatives and evaluated their effects on cancer cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth in several cancer types. For instance, one derivative in the series showed an IC50 value of 0.88 mM against A549 lung cancer cells, highlighting its potential as a therapeutic agent against this malignancy .
Table 1: Antiproliferative Activity of Indazole Derivatives
Compound | Cell Line | IC50 (mM) |
---|---|---|
2f | A549 | 0.88 |
2g | 4T1 | 1.5 |
2h | MCF-7 | 2.0 |
The mechanisms through which indazoles exert their anticancer effects include:
- Apoptosis Induction : Studies have shown that treatment with certain indazole derivatives leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays that measure apoptotic markers .
- Inhibition of Kinase Pathways : Many indazoles act as inhibitors of various kinases involved in cancer progression, such as tropomyosin receptor kinases and vascular endothelial growth factor receptors . These pathways are critical for tumor growth and metastasis.
Analgesic Effects
Indazole derivatives have also been investigated for their analgesic properties. A study highlighted the antagonistic activity of certain indazoles on the TRPV1 receptor, which is known to mediate pain sensation. The compound exhibited potent antagonism with K_i values ranging from 0.4 to 0.5 nM, indicating its potential utility in pain management therapies .
Case Studies
Several case studies have documented the efficacy and safety profiles of indazole derivatives:
- Breast Cancer Treatment : A derivative was tested on 4T1 breast cancer cells, showing a dose-dependent increase in apoptosis and a decrease in anti-apoptotic Bcl-2 protein levels .
- Pain Management : In vivo studies demonstrated that indazole derivatives could effectively reduce capsaicin-induced hypothermia without inducing hyperthermia themselves, suggesting a favorable safety profile for analgesic applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate absorption and clearance rates in animal models, but further research is needed to fully elucidate its pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Indazole Derivatives
Parameter | Value |
---|---|
Half-life (h) | 2.37 |
Clearance (L/h) | 664.24 |
Volume of Distribution (L) | Moderate |
Properties
CAS No. |
128364-66-9 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-tert-butyl-3-methylindazole |
InChI |
InChI=1S/C12H16N2/c1-9-10-7-5-6-8-11(10)14(13-9)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
OAPQJZOIHVWPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C(C)(C)C |
Origin of Product |
United States |
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